bromozinc(1+);methyl (2R)-2-methanidylpropanoate

Catalog No.
S1938190
CAS No.
343338-26-1
M.F
C5H9BrO2Zn
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bromozinc(1+);methyl (2R)-2-methanidylpropanoate

CAS Number

343338-26-1

Product Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate

IUPAC Name

bromozinc(1+);methyl (2R)-2-methanidylpropanoate

Molecular Formula

C5H9BrO2Zn

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1

InChI Key

ZHZWKFSRZQRSJL-RZFWHQLPSA-M

SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Canonical SMILES

CC([CH2-])C(=O)OC.[Zn+]Br

Isomeric SMILES

C[C@@H]([CH2-])C(=O)OC.[Zn+]Br

Organic Synthesis

(R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution acts as a nucleophilic carbonyl equivalent. Its reactivity with various carbonyl electrophiles allows for the formation of new carbon-carbon bonds with high stereoselectivity. This property makes it valuable for the synthesis of optically active compounds, which are crucial in many areas of research, including pharmaceuticals and natural product chemistry [].

One specific example of its application is the synthesis of β-hydroxy ketones, a class of important functional groups found in many natural products and biologically active molecules []. The (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution can react with various aldehydes and ketones to form these β-hydroxy ketones with high enantioselectivity [].

Bromozinc(1+);methyl (2R)-2-methanidylpropanoate is a chemical compound with the molecular formula C5_5H9_9BrO2_2Zn. This compound features a bromozinc cation, which is a zinc ion coordinated with a bromine atom, and a methyl ester derived from (2R)-2-methanidylpropanoic acid. The compound is characterized by its unique structure, which includes a chiral center at the carbon atom adjacent to the ester functional group, making it of interest in stereochemistry and synthesis.

The mechanism of action of (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution revolves around its role in the Reformatsky reaction. The zinc atom Lewis acid activates the ester enolate, making it a strong nucleophile that attacks the carbonyl carbon of the other reactant. The chirality of the C* atom in the (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide dictates the stereochemistry of the newly formed β-hydroxy ketone [].

Organozinc compounds like (R)-(+)-3-Methoxy-2-methyl-3-oxopropylzinc bromide solution can be:

  • Air and moisture sensitive: Exposure to air or moisture can lead to decomposition and formation of flammable gases [].
  • Irritating: May cause skin and eye irritation upon contact [].
  • Water reactive: Reacts violently with water to form flammable hydrogen gas [].
Typical of organozinc compounds. These reactions often include:

  • Nucleophilic Substitution: The bromine atom can be displaced in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cross-Coupling Reactions: As an organozinc reagent, it can be utilized in cross-coupling reactions with organic halides to form carbon-carbon bonds.
  • Addition Reactions: The compound may also undergo addition reactions to carbonyl compounds, facilitating the formation of alcohols or other functional groups.

The synthesis of bromozinc(1+);methyl (2R)-2-methanidylpropanoate typically involves:

  • Formation of the Methyl Ester: Starting from (2R)-2-methanidylpropanoic acid, methylation can be performed using methanol and an acid catalyst.
  • Bromination: The resulting methyl ester can then be treated with bromine to introduce the bromine atom.
  • Complexation with Zinc: Finally, zinc salts can be added to form the bromozinc complex. This step may require specific conditions such as an inert atmosphere or solvent choice to ensure proper coordination.

Bromozinc(1+);methyl (2R)-2-methanidylpropanoate has potential applications in:

  • Organic Synthesis: As a versatile reagent in synthetic organic chemistry, it can facilitate the formation of complex molecules through various coupling and substitution reactions.
  • Pharmaceutical Development: Its unique structural properties may make it useful in developing new pharmaceuticals, particularly those requiring chiral intermediates.

Interaction studies involving bromozinc(1+);methyl (2R)-2-methanidylpropanoate focus on its reactivity with other chemical entities. These studies are crucial for understanding:

  • Reactivity Patterns: Identifying how this compound interacts with different nucleophiles and electrophiles can help predict its behavior in synthetic routes.
  • Biological Interactions: Investigating how this compound interacts with biological macromolecules could provide insights into its potential pharmacological effects.

Bromozinc(1+);methyl (2R)-2-methanidylpropanoate shares similarities with several other compounds, particularly those containing organozinc moieties or similar ester functionalities. Some comparable compounds include:

  • Methyl (2S)-2-methanidylpropanoate: This compound differs by having a different stereochemistry at the chiral center, which may affect its reactivity and biological activity.
  • Zinc Bromide: A simpler organozinc compound that lacks the ester functionality but is often used in similar synthetic applications.
  • Dimethylzinc: Another organozinc reagent that is widely used in organic synthesis but lacks the specific chiral properties of bromozinc(1+);methyl (2R)-2-methanidylpropanoate.

Uniqueness

Bromozinc(1+);methyl (2R)-2-methanidylpropanoate's uniqueness lies in its combination of a chiral center and a bromozinc moiety, making it particularly valuable for synthesizing enantiomerically pure compounds in organic chemistry. Its ability to participate in diverse

Dates

Modify: 2023-08-16

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